3-(benzenesulfonyl)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)propanamide
Description
3-(Benzenesulfonyl)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)propanamide is a heterocyclic compound featuring a fused thiazolo[4,5-g]benzothiazol core substituted with a methyl group at position 6. The propanamide linker is functionalized with a benzenesulfonyl group, which confers unique electronic and steric properties. The compound’s structural complexity necessitates advanced synthetic strategies, likely involving multi-step reactions such as sulfonylation, cyclization, and amidation.
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S3/c1-11-19-13-7-8-14-17(16(13)25-11)26-18(20-14)21-15(22)9-10-27(23,24)12-5-3-2-4-6-12/h2-8H,9-10H2,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSRTXHZCQBKZSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)CCS(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)propanamide typically involves multi-step organic reactions. One common method involves the reaction of 7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-amine with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The benzenesulfonyl group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
3-(benzenesulfonyl)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)propanamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s thiazolo-benzothiazole moiety is crucial for its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Group Analysis
The compound is structurally comparable to other propanamide derivatives bearing heterocyclic moieties. A key analogue, 3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)propanamide (), shares the propanamide backbone but differs in substituents. Below is a comparative analysis:
Physicochemical Properties
- Solubility: The benzenesulfonyl group in the target compound may reduce aqueous solubility compared to the sulfanyl-linked analogue, which retains polar oxadiazole and amino groups.
- Lipophilicity (LogP) : The 7-methyl group and fused aromatic system increase logP (~3.5 estimated) versus the compound (logP ~2.1).
Research Findings and Implications
- Structure-Activity Relationship (SAR) : Replacement of oxadiazole () with a fused thiazolo-benzothiazol system (target compound) could enhance target affinity but reduce solubility.
- Thermodynamic Stability : The rigid fused core of the target compound may improve thermal stability (melting point >200°C predicted) compared to flexible oxadiazole derivatives.
- Drug-Likeness : The target compound’s higher molecular weight (~450 g/mol) may limit bioavailability, necessitating formulation optimization.
Biological Activity
3-(benzenesulfonyl)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)propanamide is a complex compound characterized by its unique structural features, including a benzenesulfonyl group and thiazolo-benzothiazole moiety. This compound belongs to the sulfonamide class, which has been recognized for various biological activities. Understanding its biological activity is crucial for potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₈N₄O₂S₃, with a molecular weight of approximately 402.55 g/mol. The presence of thiazole and benzothiazole rings contributes to its chemical reactivity and biological properties.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a broad spectrum of biological activities:
- Anticancer Activity : Several studies have demonstrated that benzothiazole derivatives possess significant anticancer properties. For instance, some derivatives have shown potent antiproliferative effects against various cancer cell lines, including breast and colon cancers. The IC50 values for these compounds range from 30 μM to 50 μM depending on the specific structure and substituents present .
- Antibacterial and Antifungal Effects : Compounds with similar structural features have been reported to exhibit antibacterial and antifungal activities. For example, certain derivatives have shown effectiveness against common pathogens with minimal inhibitory concentrations (MICs) as low as 50 μg/mL .
- Neuroprotective Properties : Some studies suggest that thiazole-containing compounds may offer neuroprotective benefits in models of ischemia/reperfusion injury. These compounds can attenuate neuronal injury and exhibit antioxidant properties .
The mechanism of action for this class of compounds often involves interaction with specific molecular targets such as enzymes or receptors. For instance, some benzothiazole derivatives have been identified as inhibitors of the amyloid beta peptide interaction with alcohol dehydrogenase, which is implicated in Alzheimer’s disease .
Research Findings and Case Studies
Several studies have explored the biological activity of related compounds:
- Antiproliferative Studies : A study evaluated the antiproliferative activity of various benzothiazole derivatives against human cancer cell lines (MCF7, T47D, HCT116). The results indicated that certain modifications on the benzothiazole structure significantly enhanced anticancer activity, with some compounds achieving IC50 values below 40 µM .
- In Vitro Assays : In vitro assays demonstrated that derivatives of benzothiazoles exhibited varying degrees of inhibition against bacterial strains and fungi. The structure-activity relationship (SAR) analysis highlighted that specific substitutions on the thiazole ring improved biological efficacy .
- Neuroprotective Effects : Research involving neuroprotective assays revealed that selected thiazole derivatives could effectively scavenge reactive oxygen species (ROS), thereby protecting neuronal cells from oxidative stress-induced damage .
Data Table: Biological Activity Summary
| Activity Type | Compound Example | IC50/Effectiveness |
|---|---|---|
| Anticancer | Benzothiazole Derivative | 30 - 50 µM |
| Antibacterial | Thiazole Derivative | MIC = 50 µg/mL |
| Neuroprotective | Selected Thiazole Derivative | Significant ROS scavenging |
Q & A
Basic: What synthetic routes are commonly employed to prepare this compound?
Methodological Answer:
The synthesis typically involves multi-step organic reactions:
Core Heterocycle Formation : Construct the thiazolo[4,5-g]benzothiazole core via cyclization of 2-aminobenzenethiol derivatives with aldehydes or ketones under acidic conditions .
Sulfonyl Group Introduction : React the core with benzenesulfonyl chloride in a nucleophilic substitution or coupling reaction, often using bases like triethylamine in dichloromethane .
Propanamide Coupling : Attach the propanamide moiety via an amidation reaction, employing coupling agents such as EDC/HOBt in anhydrous DMF .
Key Considerations : Monitor reaction progress with TLC and optimize solvent polarity (e.g., DMF vs. DCM) to enhance intermediate solubility .
Basic: What analytical techniques are essential for structural confirmation?
Methodological Answer:
A combination of spectroscopic and chromatographic methods is critical:
- NMR Spectroscopy : Use , , and 2D NMR (COSY, HSQC) to confirm connectivity of the thiazolo-benzothiazole core and sulfonyl-propanamide side chain .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H] peak matching calculated mass within 5 ppm error) .
- IR Spectroscopy : Identify functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm) .
- HPLC : Assess purity (>95%) using a C18 column and gradient elution .
Advanced: How can reaction conditions be optimized to improve synthetic yield?
Methodological Answer:
Key variables to optimize:
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require rigorous drying to avoid hydrolysis .
- Temperature Control : Use reflux for cyclization steps (e.g., 80–100°C in ethanol) and room temperature for coupling reactions to prevent side-product formation .
- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh)) for Suzuki-Miyaura coupling if aryl halides are involved .
- Workflow : Employ Design of Experiments (DoE) to systematically vary parameters like molar ratios and reaction time .
Advanced: How to resolve discrepancies between computational docking predictions and experimental bioactivity data?
Methodological Answer:
Validate Computational Models :
- Re-dock known ligands (e.g., ATP for kinase targets) to confirm docking protocol accuracy .
- Use molecular dynamics (MD) simulations to assess binding stability over 50–100 ns .
Re-evaluate Assay Conditions :
- Test compound solubility in assay buffers (e.g., DMSO concentration ≤1%) to avoid false negatives .
- Confirm target protein integrity via SDS-PAGE or Western blot .
Synthesize Analogues : Modify the sulfonyl or propanamide group to probe structure-activity relationships (SAR) .
Advanced: How to address unexpected NMR signals during synthesis?
Methodological Answer:
Purity Check : Use HPLC to detect impurities; recrystallize from ethanol/water mixtures if necessary .
Isotopic Labeling : Synthesize N-labeled intermediates to simplify complex splitting patterns in heterocyclic regions .
Comparative Analysis : Compare spectra with closely related compounds (e.g., methyl vs. ethyl substituents) from literature .
Dynamic Effects : Perform variable-temperature NMR to identify conformational exchange broadening in the thiazole ring .
Basic: What preliminary biological assays are recommended?
Methodological Answer:
Prioritize assays based on structural analogs:
- Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains .
- Kinase Inhibition : Screen against a panel of kinases (e.g., EGFR, VEGFR2) using fluorescence-based ADP-Glo™ assays .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
Advanced: How to design stability studies under stress conditions?
Methodological Answer:
Forced Degradation :
- Acidic/Base Hydrolysis : Incubate in 0.1M HCl/NaOH at 40°C for 24h; monitor degradation via HPLC .
- Oxidative Stress : Treat with 3% HO at room temperature for 6h .
Photostability : Expose to UV light (ICH Q1B guidelines) and analyze by LC-MS for photodegradants .
Thermal Stability : Store at 40°C/75% RH for 4 weeks; assess polymorphic changes via PXRD .
Advanced: Best practices for scaling up synthesis?
Methodological Answer:
Continuous Flow Reactors : Optimize thiazole cyclization in a flow system to improve heat/mass transfer and reduce batch variability .
Work-Up Automation : Implement liquid-liquid extraction with in-line pH monitoring to standardize acid/base quenches .
Quality by Design (QbD) : Define Critical Process Parameters (CPPs) like reaction time and temperature ranges via risk assessment .
Waste Reduction : Recover solvents (e.g., DCM, ethanol) via distillation and reuse in non-critical steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
